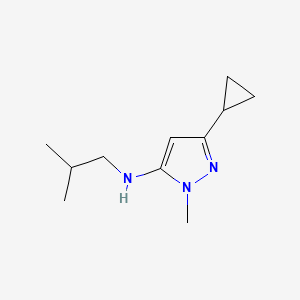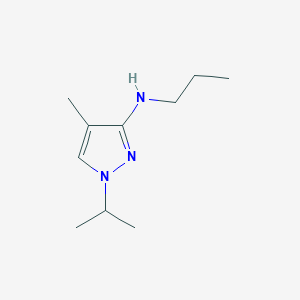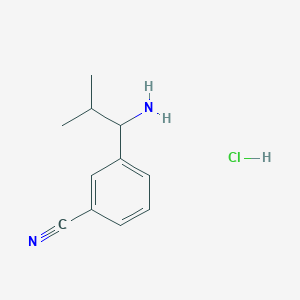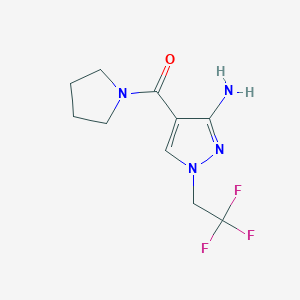![molecular formula C8H19ClN2O B11732477 Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride](/img/structure/B11732477.png)
Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a methylamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride typically involves the reaction of morpholine with a suitable propylamine derivative. One common method includes the alkylation of morpholine with 3-chloropropylamine, followed by methylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the morpholine ring to a tetrahydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Tetrahydro derivatives of the morpholine ring.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
メチル[3-(モルホリン-4-イル)プロピル]アミン塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、使用の文脈に応じて、阻害剤または活性剤として機能できます。モルホリン環とアミン基は、標的分子の活性部位への結合に重要な役割を果たし、それらの活性を調節します。
類似化合物:
- N-メチル-3-モルホリン-4-イルプロパン-1-アミン二塩酸塩
- [(3-メチルチオフェン-2-イル)メチル][3-(モルホリン-4-イル)プロピル]アミン塩酸塩
比較: メチル[3-(モルホリン-4-イル)プロピル]アミン塩酸塩は、その特定の構造配置のためにユニークであり、独特の化学的および生物学的特性を付与します。類似の化合物と比較して、異なる反応性パターンと結合親和性を示す可能性があり、さまざまな研究および産業用途において貴重なツールとなります。
類似化合物との比較
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
- [(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine hydrochloride
Comparison: Methyl[3-(morpholin-4-yl)propyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C8H19ClN2O |
|---|---|
分子量 |
194.70 g/mol |
IUPAC名 |
N-methyl-3-morpholin-4-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-9-3-2-4-10-5-7-11-8-6-10;/h9H,2-8H2,1H3;1H |
InChIキー |
ROWXCROSMHWYFY-UHFFFAOYSA-N |
正規SMILES |
CNCCCN1CCOCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732415.png)
![3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732422.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-cyclopentyl-1H-pyrazol-4-amine](/img/structure/B11732427.png)
![6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11732432.png)

![3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11732443.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11732447.png)

![[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate](/img/structure/B11732456.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine](/img/structure/B11732463.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732469.png)
